5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H8Cl2N2O2 . It has a molecular weight of 247.08 and is solid in physical form .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8Cl2N2O2/c10-7-3-8 (13 (14)15)9 (11)6-4-12-2-1-5 (6)7/h3,12H,1-2,4H2 .Chemical Reactions Analysis
Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Physical And Chemical Properties Analysis
This compound has a melting point range of 128 - 130°C . It is solid in physical form .Scientific Research Applications
Inhibitors of Phenylethanolamine N-Methyltransferase
- 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (similar to 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline) is identified as a potent inhibitor of phenylethanolamine N-methyltransferase, potentially offering therapeutic utility (Demarinis et al., 1981).
Synthesis of Pyrrolo[2,1-a]isoquinolines
- Reaction of 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline with activated alkynes leads to the synthesis of stable tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides, enabling the creation of substituted dihydropyrrolo[2,1-a]isoquinolines (Voskressensky et al., 2010).
Flow Cytometric Evaluation of Isoquinoline Analogs
- Novel regioisomers of 1,2,3,4-tetrahydroisoquinoline, similar to 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline, have been evaluated as ligands for the es nucleoside transporter using flow cytometry, showing a wide range of binding capacities (Zhengxiang Zhu et al., 2003).
Development of Anticonvulsant Medications
- Research into the manufacturing route of SB-406725A, an anticonvulsant, involved the use of dichlorinated isoquinoline, highlighting the potential application of similar compounds in the development of pharmaceuticals (Walker et al., 2010).
Local Anesthetic Activity and Acute Toxicity Studies
- Isoquinoline alkaloids, related to 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline, have been studied for their local anesthetic activity and acute toxicity, suggesting potential medical applications (Azamatov et al., 2023).
properties
IUPAC Name |
5,8-dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-7-3-8(13(14)15)9(11)6-4-12-2-1-5(6)7/h3,12H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTPFMNJFRVNGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C(=CC(=C21)Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001224697 | |
Record name | 5,8-Dichloro-1,2,3,4-tetrahydro-7-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001224697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1261079-69-9 | |
Record name | 5,8-Dichloro-1,2,3,4-tetrahydro-7-nitroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261079-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8-Dichloro-1,2,3,4-tetrahydro-7-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001224697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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